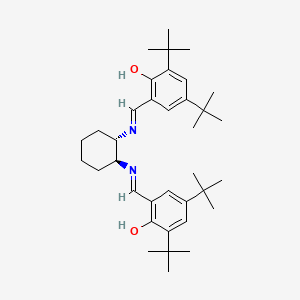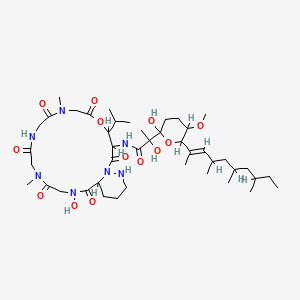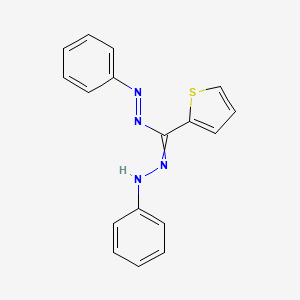
(R)-(+)-Verapamil-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Verapamil. The deuterium atoms in ®-(+)-Verapamil-d6 Hydrochloride replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the deuterated phenylalkylamine backbone: This involves the use of deuterated benzyl chloride and deuterated phenylacetonitrile.
Cyclization and functional group modifications: The intermediate compounds undergo cyclization and subsequent functional group modifications to introduce the methoxy groups and the nitrile group.
Hydrochloride salt formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of deuterated precursors: Large-scale production of deuterated benzyl chloride and phenylacetonitrile.
Automated reaction setups: Use of automated reactors to ensure precise control over reaction conditions.
Purification and crystallization: High-performance liquid chromatography (HPLC) and crystallization techniques are employed to purify the final product.
化学反应分析
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted phenylalkylamines.
科学研究应用
®-(+)-Verapamil-d6 Hydrochloride is extensively used in scientific research, including:
Pharmacokinetic studies: The deuterium atoms help in tracing the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Drug metabolism studies: It is used to study the metabolic pathways of Verapamil and its interactions with enzymes.
Receptor binding studies: The compound helps in understanding the binding affinity and kinetics of Verapamil with calcium channels.
Toxicology studies: It is used to assess the safety and potential toxic effects of Verapamil in various biological systems.
作用机制
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking L-type calcium channels in the heart and smooth muscles. This inhibition reduces calcium influx, leading to:
Decreased heart rate: By slowing down the conduction of electrical impulses in the heart.
Vasodilation: Relaxation of smooth muscles in blood vessels, reducing blood pressure.
Antiarrhythmic effects: Stabilizing abnormal heart rhythms by preventing excessive calcium entry into cardiac cells.
相似化合物的比较
Similar Compounds
Diltiazem: Another calcium channel blocker with a similar mechanism of action but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a distinct structure and pharmacokinetic profile.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium labeling, which provides advantages in tracing and studying the compound in biological systems. This feature is not present in other similar calcium channel blockers, making it a valuable tool in pharmacokinetic and pharmacodynamic research.
属性
CAS 编号 |
1795786-09-2 |
|---|---|
分子式 |
C₂₇H₃₃D₆ClN₂O₄ |
分子量 |
497.1 |
同义词 |
(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride; (R)-Verapamil-d6 Hydrochloride; Dexverapamil-d6 Hydrochloride; LU 33925-d6; NSC 632821-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)

![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)

![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)



![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

